1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea
Overview
Description
“1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea” is a chemical compound that belongs to the class of urea derivatives. It has the molecular formula C13H11Cl2N3O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a urea group, which is further connected to a 2,6-dichloropyridin-4-yl group . The exact mass of the molecule is 261.0668897 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 261.70 g/mol. It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds. Its topological polar surface area is 54 Ų .Scientific Research Applications
Complexation and Hydrogen Bonding Studies :
- N-(pyridin-2-yl),N'-substituted ureas, including derivatives similar to 1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea, show significant interactions in terms of hydrogen bonding and complex formation, as evidenced by NMR spectroscopy and quantum chemical calculations (Ośmiałowski et al., 2013).
Structural Analysis :
- Crystal structure analysis of compounds like chlorfluazuron, which has a structural component similar to this compound, demonstrates the importance of understanding molecular geometry for applications in fields like insecticide development (Cho et al., 2015).
Synthesis and Formation of Complex Structures :
- Heterocyclic ureas are synthesized and studied for their potential to unfold and form multiply hydrogen-bonded complexes, an attribute that could be relevant for similar compounds like this compound (Corbin et al., 2001).
Catalytic Applications :
- Urea-functionalized self-assembled molecular prisms, which could potentially include derivatives of this compound, are used for heterogeneous catalysis in water, demonstrating their utility in chemical reactions (Howlader et al., 2016).
Receptor Design for Chemical Recognition :
- The design of receptors using compounds like 2,6-bis(2-benzimidazolyl)pyridine for urea recognition suggests potential applications in the design of receptors for chemical and biological recognition, which could include derivatives of this compound (Chetia & Iyer, 2006).
Properties
IUPAC Name |
1-benzyl-3-(2,6-dichloropyridin-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-6-10(7-12(15)18-11)17-13(19)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXRRWJXNAJLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340257 | |
Record name | 1-benzyl-3-(2,6-dichloropyridin-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287928-12-5 | |
Record name | 1-benzyl-3-(2,6-dichloropyridin-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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